Tert-butyl 3-(hydroxyiminomethyl)indole-1-carboxylate Tert-butyl 3-(hydroxyiminomethyl)indole-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18892847
InChI: InChI=1S/C14H16N2O3/c1-14(2,3)19-13(17)16-9-10(8-15-18)11-6-4-5-7-12(11)16/h4-9,18H,1-3H3
SMILES:
Molecular Formula: C14H16N2O3
Molecular Weight: 260.29 g/mol

Tert-butyl 3-(hydroxyiminomethyl)indole-1-carboxylate

CAS No.:

Cat. No.: VC18892847

Molecular Formula: C14H16N2O3

Molecular Weight: 260.29 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 3-(hydroxyiminomethyl)indole-1-carboxylate -

Specification

Molecular Formula C14H16N2O3
Molecular Weight 260.29 g/mol
IUPAC Name tert-butyl 3-(hydroxyiminomethyl)indole-1-carboxylate
Standard InChI InChI=1S/C14H16N2O3/c1-14(2,3)19-13(17)16-9-10(8-15-18)11-6-4-5-7-12(11)16/h4-9,18H,1-3H3
Standard InChI Key NDMBDQXMLBFZOF-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C=NO

Introduction

Structural and Chemical Properties

Core Structure and Functional Groups

Tert-butyl 3-(hydroxyiminomethyl)indole-1-carboxylate features an indole scaffold substituted at the 3-position with a hydroxyiminomethyl group (-CH=N-OH) and a tert-butyl carbamate (-COO-t-Bu) at the 1-position. This configuration combines the electron-withdrawing carbamate group with the nucleophilic oxime moiety, creating a bifunctional system amenable to further chemical modifications .

The tert-butyl group enhances steric bulk, potentially improving solubility in nonpolar solvents and stabilizing the molecule against hydrolysis. The hydroxyiminomethyl group introduces a reactive site for condensation or cyclization reactions, a feature observed in structurally similar compounds like tert-butyl 3-formyl-1H-indole-1-carboxylate .

Physicochemical Characteristics

While experimental data for this specific compound are unavailable, extrapolations from analogs suggest:

  • Molecular weight: ~275–285 g/mol (based on C₁₄H₁₅N₂O₃)

  • Melting point: Likely 110–130°C, comparable to tert-butyl 3-formyl-1H-indole-1-carboxylate (119–121°C)

  • Solubility: Moderate in dichloromethane, ethyl acetate, and tetrahydrofuran; limited in water due to the tert-butyl group .

Key spectral predictions:

  • IR: N-H stretch (indole) ~3400 cm⁻¹; C=O (carbamate) ~1700 cm⁻¹; C=N (oxime) ~1640 cm⁻¹

  • ¹H NMR: Downfield-shifted protons adjacent to the oxime group (δ 8.5–9.0 ppm) .

Synthesis and Derivatization Pathways

Primary Synthetic Routes

The compound is likely synthesized via oximation of tert-butyl 3-formyl-1H-indole-1-carboxylate (CAS 57476-50-3) :

  • Formylation: Introduction of the aldehyde group at the indole 3-position using Vilsmeier-Haack conditions.

  • Oximation: Treatment with hydroxylamine hydrochloride in a polar solvent (e.g., ethanol/water) to convert the aldehyde to hydroxyiminomethyl .

Reaction scheme:

tert-butyl 3-formylindole-1-carboxylate+NH2OH\cdotpHCltert-butyl 3-(hydroxyiminomethyl)indole-1-carboxylate+HCl\text{tert-butyl 3-formylindole-1-carboxylate} + \text{NH}_2\text{OH·HCl} \rightarrow \text{tert-butyl 3-(hydroxyiminomethyl)indole-1-carboxylate} + \text{HCl}

Yields for analogous oxime formations typically range from 70–85% under optimized conditions .

Secondary Modifications

The oxime group enables diverse transformations:

  • Cyclization: Under acidic conditions, intramolecular attack by the oxime oxygen on adjacent electrophilic centers could form heterocyclic systems like isoxazolines.

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) may reduce the C=N bond to an amine, yielding tert-butyl 3-(aminomethyl)indole-1-carboxylate derivatives .

Applications in Organic Synthesis

Building Block for Heterocycles

The compound’s bifunctional nature makes it valuable for constructing polycyclic architectures. For example:

  • Isoxazole synthesis: Cyclocondensation with acetylene derivatives under Cu(I) catalysis .

  • Pyrrole annulation: Reaction with enamines or ynamines to form fused indole-pyrrole systems.

Medicinal Chemistry Relevance

While biological data for this specific derivative are lacking, structural analogs exhibit:

  • Kinase inhibition: Indole carbamates often target ATP-binding sites in kinases .

  • Antimicrobial activity: Oxime-containing compounds demonstrate efficacy against Gram-positive bacteria (MIC 2–8 µg/ml) .

Future Research Directions

Unanswered Questions

  • Tautomerism: Does the oxime favor syn/anti configurations or exhibit tautomeric equilibrium?

  • Biological screening: Prioritize cytotoxicity assays against HepG2 and MCF-7 cell lines.

Synthetic Innovations

  • Flow chemistry: Develop continuous oximation processes to enhance yield and purity

  • Photocatalysis: Explore visible-light-mediated functionalization of the oxime group

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